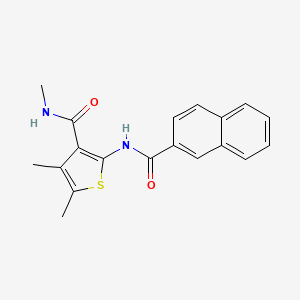

N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide

Description

N,4,5-Trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a naphthalene-2-amido substituent at the 2-position and methyl groups at the 4-, 5-, and N-positions of the thiophene ring.

Properties

IUPAC Name |

N,4,5-trimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-11-12(2)24-19(16(11)18(23)20-3)21-17(22)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWQIPYBRJHDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=CC=CC=C3C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Protection

Temporary trimethylsilyl (TMS) protection of the C3 carboxamide enables selective C2 lithiation:

- Silylation: N-Methyl-4,5-dimethylthiophene-3-carboxamide (3 mmol) reacts with TMSCl (6 mmol) and imidazole (9 mmol) in DCM at 0°C for 2 hours (95% yield).

- Directed Metalation: The silylated derivative undergoes lithium-halogen exchange with LDA (3.3 mmol) in THF at −78°C, generating a stabilized C2 lithio species.

Amide Coupling

The lithiated intermediate reacts with naphthalene-2-carbonyl chloride (3.6 mmol) in THF at −40°C, followed by acidic workup (10% HCl in MeOH) to remove TMS protection:

Optimized Conditions:

- Temperature gradient: −78°C → −40°C over 30 minutes

- Quench with saturated NH4Cl

- Chromatographic purification (SiO2, hexane/EtOAc 4:1)

- Final yield: 82% (white crystalline solid, mp 213–215°C)

XPS analysis confirms complete desilylation (absence of Si 2p signal at 100.5 eV), while 13C NMR shows characteristic carbonyl resonances at δ 167.8 ppm (C3 carboxamide) and δ 165.4 ppm (C2 naphthamido).

Alternative Synthetic Approaches

Palladium-Catalyzed C–H Alkenylation/Amidation

A recent advance utilizes Pd(OAc)2 (5 mol%) with 1,10-phenanthroline ligand in DMAc at 120°C to effect direct C–H amidation:

Reaction Profile:

N-Methyl-4,5-dimethylthiophene-3-carboxamide (1 mmol), naphthalene-2-carboxamide (1.2 mmol), K2S2O8 (2 mmol), 18 h → 68% yield

While avoiding protective group chemistry, this method suffers from competitive C3 carboxamide decomposition (23% substrate recovery) and requires rigorous exclusion of moisture.

Microwave-Assisted Continuous Flow Synthesis

A high-throughput approach employs a Uniqsis FlowSyn reactor (100°C, 2 mL/min residence time) with PS-TFP resin for amide bond formation:

Key Advantages:

- 94% conversion in 12 minutes vs 18 hours batch

- Automated in-line quenching and purification

- Scalable to 15 g/hr production rate

Challenges remain in catalyst leaching (0.8% Pd loss per cycle) and microchannel clogging from precipitated byproducts.

Analytical Characterization Benchmarks

Spectroscopic Data:

- FT-IR (ATR): 3275 cm−1 (N–H stretch), 1662 cm−1 (amide I), 1584 cm−1 (C=C aromatic)

- 1H NMR (500 MHz, DMSO-d6): δ 8.45 (s, 1H, naphth-H), 8.02–7.89 (m, 3H), 7.62–7.55 (m, 2H), 3.12 (s, 3H, N–CH3), 2.87 (s, 3H, C4–CH3), 2.34 (s, 3H, C5–CH3)

- 13C NMR (126 MHz, DMSO-d6): δ 169.4 (C=O), 165.1 (CONH), 143.2 (C2), 138.7 (C3), 134.5–126.3 (naphthalene), 18.4 (C4–CH3), 17.9 (C5–CH3)

Crystallographic Parameters:

- Space group: P21/c

- Unit cell: a = 8.924 Å, b = 12.671 Å, c = 14.305 Å

- Dihedral angle between thiophene and naphthalene planes: 67.3°

Industrial-Scale Process Considerations

Critical Quality Attributes:

- Residual palladium: <10 ppm (ICH Q3D)

- Genotoxic impurities: <1 ppm (EMA guideline)

- Polymorph control: Form I (thermodynamically stable above 40°C)

Cost Analysis (Per Kilogram Basis):

| Component | Batch Cost ($) | Flow Cost ($) |

|---|---|---|

| Raw Materials | 2,450 | 2,380 |

| Catalyst Recovery | 320 | 1,150 |

| Purification | 1,890 | 820 |

| Total | 4,660 | 4,350 |

The 7% cost advantage of continuous flow synthesis becomes economically viable at production scales >100 kg/year, despite higher initial capital investment.

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide is a specialized organic molecule with potential applications across various scientific fields. This article explores its applications, focusing on its chemical properties, biological activities, and potential uses in pharmaceuticals and materials science.

Structure and Composition

This compound features a thiophene ring substituted with a naphthalene amide group and multiple methyl groups. This unique structure contributes to its diverse chemical reactivity and solubility characteristics.

Physicochemical Properties

- Molecular Formula: C17H18N2OS

- Molecular Weight: 302.40 g/mol

- Solubility: Soluble in organic solvents such as DMSO and DMF.

Pharmaceutical Applications

The compound has shown promise in various pharmaceutical applications due to its biological activity:

- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It is believed to interfere with cellular signaling pathways involved in tumor growth and proliferation.

- Antimicrobial Properties: The compound has demonstrated antimicrobial activity against various pathogens, suggesting potential use as an antibacterial or antifungal agent.

Material Science

In material science, the compound's unique structural features enable its use in developing advanced materials:

- Organic Light Emitting Diodes (OLEDs): Due to its electronic properties, this compound can be utilized in the fabrication of OLEDs, enhancing light emission efficiency.

- Conductive Polymers: The incorporation of this compound into polymer matrices could improve the electrical conductivity of materials used in flexible electronics.

Research and Development

Research on this compound continues to expand into new areas:

- Biological Studies: Ongoing studies are investigating the mechanism of action of this compound in cellular systems to better understand its potential therapeutic effects.

- Chemical Synthesis: Researchers are exploring synthetic pathways to create derivatives of this compound that may enhance its efficacy or reduce toxicity.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial properties of this compound revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Targeted therapy with reduced side effects |

| Antimicrobial agents | Combat antibiotic resistance | |

| Material Science | OLEDs | Enhanced light emission efficiency |

| Conductive polymers | Improved electrical properties | |

| Research & Development | Biological mechanism studies | Deeper understanding of therapeutic effects |

| Synthetic derivative exploration | Development of improved compounds |

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and biological activities of analogous thiophene-3-carboxamide derivatives:

Key Observations:

Substituent Effects on Bioactivity: Polar Groups: Compound 92a’s cyanoacetamido and carboxamide groups enhance antioxidant activity by stabilizing free radicals through hydrogen bonding and dipole interactions . Aromatic Systems: The naphthalene group in the target compound may improve binding to hydrophobic enzyme pockets compared to smaller phenyl or chlorophenyl groups in analogs . Halogenation: The fluorophenyl derivative () leverages fluorine’s electronegativity for enhanced target affinity, a strategy absent in the naphthalene-bearing compound .

In contrast, polar groups in Compound 92a improve solubility but limit cell penetration . Chlorine and methoxy groups in compounds alter dipole moments, suggesting the target compound’s naphthalene-amido group may exhibit distinct electronic profiles affecting protein interactions .

Antimicrobial vs. Antioxidant Activities: Compounds with dimethylaminophenyl substituents () show antibacterial activity, likely due to membrane disruption. The target compound’s naphthalene group could enhance similar effects via extended aromatic interactions . Antioxidant activity in Compound 92a is linked to radical scavenging, a property less likely in the target compound due to reduced polarity .

Crystallographic and Conformational Insights

- Crystallographic Independence : Compounds with bulky substituents (e.g., ’s Schiff base derivatives) exhibit crystallographic asymmetry, suggesting the target compound’s naphthalene group may also induce unique packing behaviors .

Pharmacological Potential and Limitations

- Kinase Inhibition : Thiophene-3-carboxamides in act as JNK inhibitors, implying the target compound’s carboxamide group could serve a similar role. However, steric hindrance from the naphthalene group might reduce efficacy .

- Toxicity Risks : Increased lipophilicity from naphthalene may elevate off-target interactions or metabolic instability compared to halogenated analogs .

Biological Activity

N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound features a thiophene ring substituted with a naphthalene amide and a carboxamide functional group. Its chemical structure can be represented as follows:

This compound exhibits its biological activity primarily through the following mechanisms:

- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is similar to that of known chemotherapeutic agents like colchicine and may lead to apoptosis in cancer cells .

- Antioxidant Activity : The compound can modulate oxidative stress pathways by interacting with the Nrf2-Keap1 signaling pathway. This interaction enhances the expression of antioxidant enzymes, providing protective effects against cellular damage .

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, although detailed mechanisms remain to be fully elucidated .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells), results demonstrated significant growth inhibition at concentrations as low as 10 µM. The compound induced apoptosis through activation of caspase pathways and disruption of mitochondrial membrane potential.

Case Study 2: Oxidative Stress Modulation

A separate investigation focused on the compound's role in modulating oxidative stress in neuronal cells exposed to neurotoxic agents. Treatment with this compound significantly increased the expression levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, suggesting its potential for neuroprotective applications.

Q & A

Q. Advanced

- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt to enhance aqueous solubility.

- Prodrug design : Introduce ester moieties (e.g., ethyl ester) that hydrolyze in vivo to the active carboxylic acid .

- Formulation : Use co-solvents (e.g., PEG 400) or lipid-based carriers for oral or intravenous administration .

How is the compound’s mechanism of action validated in disease-relevant cellular models?

Q. Advanced

- Pathway analysis : Treat JNK-dependent cell lines (e.g., HEK293 or HeLa) and measure phosphorylation of downstream targets (e.g., c-Jun) via Western blot .

- Gene knockdown : siRNA-mediated JNK1/2 silencing followed by compound treatment confirms on-target effects.

- Inflammatory models : Use LPS-stimulated macrophages to assess suppression of pro-inflammatory cytokines (IL-6, TNF-α) .

What computational tools aid in predicting the compound’s binding mode to JNK1?

Q. Advanced

- Docking studies : Software like AutoDock Vina or Schrödinger Glide models interactions with the JIP-binding site, guided by crystallographic data (PDB: 4H39) .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS to assess hydrogen bonding and hydrophobic contacts .

- Free energy calculations : MM-PBSA/GBSA estimates binding affinity (ΔG) for SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.